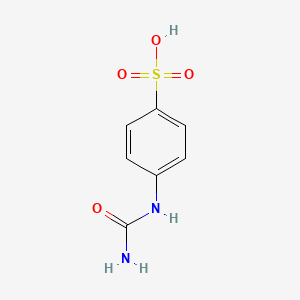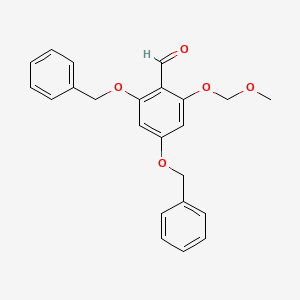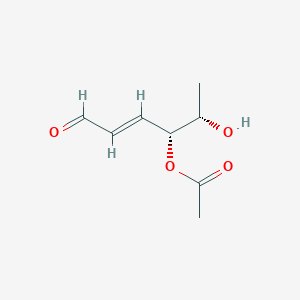
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is a chemical compound with a specific stereochemistry. It is an organic molecule that contains both hydroxyl and acetyloxy functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hexenal and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product. The temperature and pressure are carefully monitored to ensure optimal yield.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- may involve large-scale reactors and continuous flow processes to maximize efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and acetyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hexenal: A related compound with similar structural features but lacking the acetyloxy and hydroxyl groups.
4-Hydroxy-2-hexenal: Another similar compound with a hydroxyl group but without the acetyloxy group.
Uniqueness
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyloxy groups
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[(E,2S,3R)-2-hydroxy-6-oxohex-4-en-3-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-6(10)8(4-3-5-9)12-7(2)11/h3-6,8,10H,1-2H3/b4-3+/t6-,8+/m0/s1 |
InChI Key |
SHLAUVVFSGLENR-HVCAEDSRSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](/C=C/C=O)OC(=O)C)O |
Canonical SMILES |
CC(C(C=CC=O)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



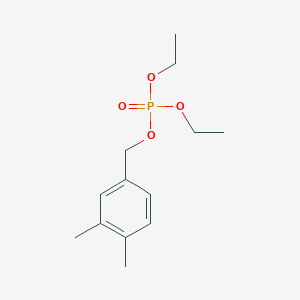
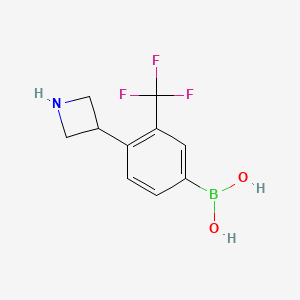
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
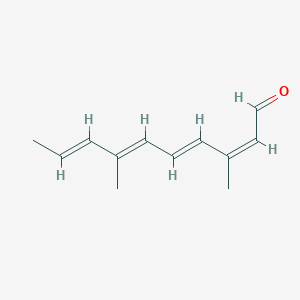
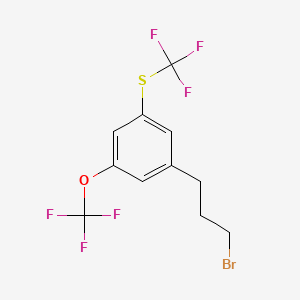

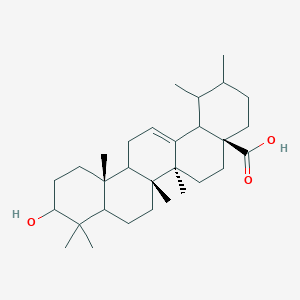
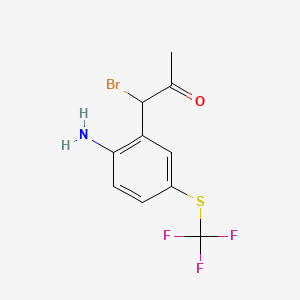
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

